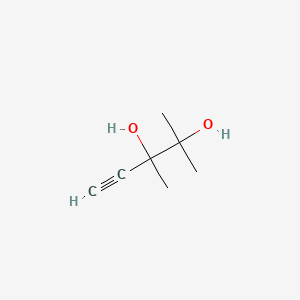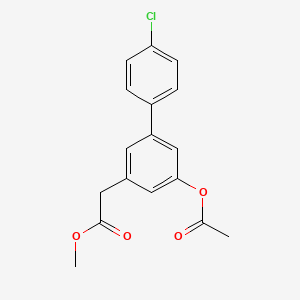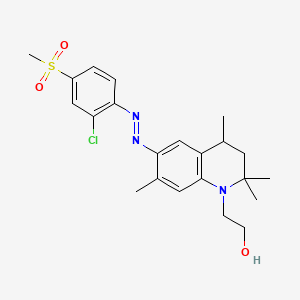
1-Butyl-2,3-dimethylimidazol-3-ium;hexafluoroantimony(1-)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Butyl-2,3-dimethylimidazol-3-ium;hexafluoroantimony(1-) is an ionic liquid known for its unique properties and applications in various fields. It is composed of a 1-butyl-2,3-dimethylimidazolium cation and a hexafluoroantimonate anion. Ionic liquids like this one are characterized by their low volatility, high thermal stability, and ability to dissolve a wide range of substances.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-butyl-2,3-dimethylimidazolium hexafluoroantimonate typically involves the following steps:
Formation of 1-butyl-2,3-dimethylimidazolium chloride: This is achieved by reacting 1-butylimidazole with methyl chloride under controlled conditions.
Anion Exchange: The chloride anion is then exchanged with hexafluoroantimonate by reacting 1-butyl-2,3-dimethylimidazolium chloride with antimony pentafluoride in an appropriate solvent.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:
Bulk Reactors: Using large reactors to mix and react the starting materials.
Purification: Employing techniques such as crystallization, filtration, and drying to obtain the pure ionic liquid.
Análisis De Reacciones Químicas
Types of Reactions
1-Butyl-2,3-dimethylimidazolium hexafluoroantimonate undergoes various chemical reactions, including:
Oxidation: It can participate in oxidation reactions, often facilitated by strong oxidizing agents.
Reduction: Reduction reactions can occur under specific conditions, typically involving reducing agents.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Conditions vary depending on the type of substitution, but common reagents include halides and other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reactants and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted imidazolium compounds.
Aplicaciones Científicas De Investigación
1-Butyl-2,3-dimethylimidazolium hexafluoroantimonate has numerous applications in scientific research:
Chemistry: It is used as a solvent and catalyst in organic synthesis, particularly in reactions requiring high thermal stability and low volatility.
Biology: The compound is explored for its potential in biocatalysis and enzyme stabilization.
Medicine: Research is ongoing into its use in drug delivery systems and as a medium for pharmaceutical reactions.
Industry: It is employed in electrochemical applications, such as in the development of batteries and capacitors, due to its ionic conductivity and stability.
Mecanismo De Acción
The mechanism by which 1-butyl-2,3-dimethylimidazolium hexafluoroantimonate exerts its effects involves its ionic nature. The cation and anion interact with various molecular targets, facilitating reactions through ionic interactions and stabilization of transition states. The pathways involved depend on the specific application, such as catalysis or electrochemical processes.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Butyl-2,3-dimethylimidazolium chloride
- 1-Butyl-2,3-dimethylimidazolium hexafluorophosphate
- 1-Butyl-2,3-dimethylimidazolium tetrafluoroborate
Uniqueness
1-Butyl-2,3-dimethylimidazolium hexafluoroantimonate is unique due to its specific anion, hexafluoroantimonate, which imparts distinct properties such as higher thermal stability and unique solubility characteristics compared to other ionic liquids with different anions.
Propiedades
Fórmula molecular |
C9H17F6N2Sb |
|---|---|
Peso molecular |
389.00 g/mol |
Nombre IUPAC |
1-butyl-2,3-dimethylimidazol-3-ium;hexafluoroantimony(1-) |
InChI |
InChI=1S/C9H17N2.6FH.Sb/c1-4-5-6-11-8-7-10(3)9(11)2;;;;;;;/h7-8H,4-6H2,1-3H3;6*1H;/q+1;;;;;;;+5/p-6 |
Clave InChI |
LKYADAGFCXWRCP-UHFFFAOYSA-H |
SMILES canónico |
CCCCN1C=C[N+](=C1C)C.F[Sb-](F)(F)(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



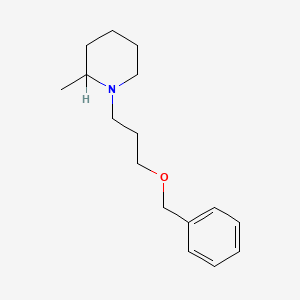

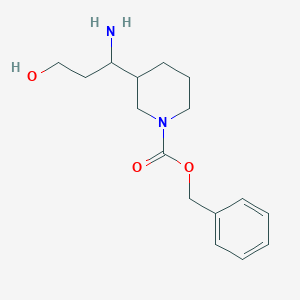
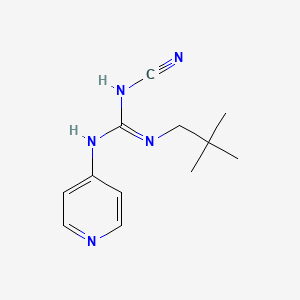
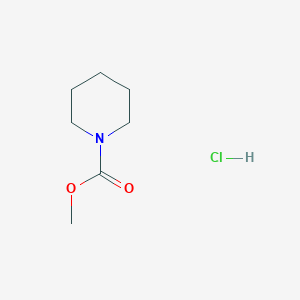
![3-(4-Methylthiophen-2-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B13947054.png)
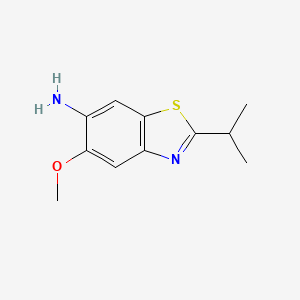
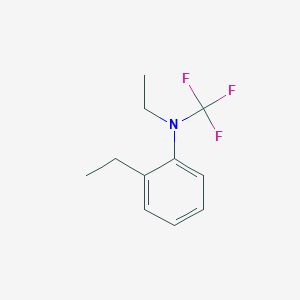
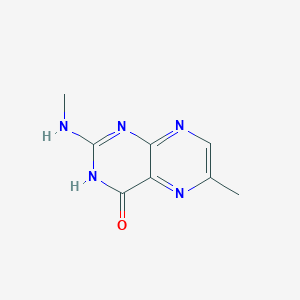
![4-Oxo-8-[4-(4-phenylbutoxy)benzoylamino]-4H-1-benzopyran-2-carboxylic Acid](/img/structure/B13947075.png)
